molecular formula C19H23N5O3 B2959232 N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396848-63-7

N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2959232
CAS No.: 1396848-63-7
M. Wt: 369.425
InChI Key: XIRWOTRIUKPYIY-UHFFFAOYSA-N
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Description

N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a methoxyphenyl group, a pyrazinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The starting materials may include 4-methoxyphenylamine, pyrazine, and piperidine derivatives. Common synthetic routes may involve:

    Formation of the piperidinyl group: This can be achieved through the reaction of piperidine with appropriate reagents.

    Attachment of the pyrazinyl group: This step may involve the use of pyrazine derivatives and coupling reactions.

    Formation of the ethanediamide linkage: This can be done through amide bond formation reactions using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the amide groups may yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide: Similar structure with a pyridinyl group instead of a pyrazinyl group.

    N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}propanediamide: Similar structure with a propanediamide linkage instead of ethanediamide.

Uniqueness

The uniqueness of N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-27-16-4-2-15(3-5-16)23-19(26)18(25)22-12-14-6-10-24(11-7-14)17-13-20-8-9-21-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRWOTRIUKPYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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